Diisopropyl terephthalate

Catalog No.
S1905531
CAS No.
6422-84-0
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl terephthalate

CAS Number

6422-84-0

Product Name

Diisopropyl terephthalate

IUPAC Name

dipropan-2-yl benzene-1,4-dicarboxylate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-5-7-12(8-6-11)14(16)18-10(3)4/h5-10H,1-4H3

InChI Key

HWUDSKSILZNHRX-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C

Synthesis and Characterization of Poly(butylene terephthalate) Copolyesters Derived from Threitol

Mechanistic Aspects of Poly(ethylene terephthalate) Recycling

Diverging trends of plasticizers (phthalates and non-phthalates) in indoor and freshwater environments

Metabolic and enzymatic engineering strategies for polyethylene terephthalate degradation and valorization

Copper-supported catalysts for sustainable PET depolymerization

Diisopropyl terephthalate is an organic compound with the molecular formula C14H18O4C_{14}H_{18}O_{4}. It is an ester formed from terephthalic acid and isopropanol. This compound typically appears as a colorless to pale yellow liquid, characterized by its low volatility and high thermal stability. Diisopropyl terephthalate is primarily used as a plasticizer and solvent in various industrial applications, particularly in the production of polymers and resins.

, including:

  • Hydrolysis: In the presence of an acid or base catalyst, diisopropyl terephthalate can be hydrolyzed back into terephthalic acid and isopropanol. This reaction is significant in recycling processes and in the degradation of esters.
  • Transesterification: This reaction can occur with other alcohols, leading to the formation of different esters while releasing isopropanol. This process is essential in producing various polyesters .

Diisopropyl terephthalate can be synthesized through several methods:

  • Esterification: The most common method involves the direct esterification of terephthalic acid with isopropanol in the presence of an acid catalyst. This process typically requires elevated temperatures to drive the reaction to completion.
  • Transesterification: Another method involves transesterifying dimethyl terephthalate with isopropanol, which can also yield diisopropyl terephthalate along with methanol as a byproduct .

Diisopropyl terephthalate finds various applications, including:

  • Plasticizer: It is used to enhance the flexibility and durability of plastics.
  • Solvent: It serves as a solvent for coatings and adhesives.
  • Intermediate in Polymer Production: It can be utilized in synthesizing other polyesters and copolymers, contributing to improved material properties.

Interaction studies involving diisopropyl terephthalate primarily focus on its behavior in polymer matrices. Research indicates that it can significantly influence the mechanical properties of polymers when used as a plasticizer. The interaction between diisopropyl terephthalate and polymer chains affects thermal stability, flexibility, and processability

Diisopropyl terephthalate shares structural similarities with several other compounds in the ester family. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Terephthalic AcidC8H6O4C_{8}H_{6}O_{4}A key precursor for polyesters; highly soluble in water.
Dimethyl TerephthalateC10H10O4C_{10}H_{10}O_{4}Commonly used in polyester synthesis; more volatile than diisopropyl terephthalate.
Diethyl TerephthalateC12H14O4C_{12}H_{14}O_{4}Similar applications as diisopropyl; different alcohol moiety affects properties.
Isophthalic AcidC8H6O4C_{8}H_{6}O_{4}Used in copolymerization; offers enhanced thermal stability compared to terephthalic acid.

Uniqueness of Diisopropyl Terephthalate: Diisopropyl terephthalate's unique combination of low volatility and high thermal stability makes it particularly valuable as a plasticizer compared to other esters, which may not offer the same balance of properties.

Esterification Techniques: Acid Chloride versus Direct Esterification

The synthesis of diisopropyl terephthalate can be accomplished through two primary esterification approaches, each offering distinct advantages and limitations for industrial applications. The choice between these methodologies depends on production scale, economic considerations, and environmental requirements.

Acid Chloride Method

The acid chloride route involves the initial conversion of terephthalic acid to terephthaloyl chloride, followed by reaction with isopropanol [1]. This method proceeds through the following reaction sequence:

Terephthalic acid + Thionyl chloride → Terephthaloyl chloride + Sulfur dioxide + Hydrogen chloride
Terephthaloyl chloride + 2 Isopropanol → Diisopropyl terephthalate + 2 Hydrogen chloride

The acid chloride method demonstrates several operational advantages, including rapid reaction kinetics at ambient temperatures and high yields typically ranging from 85 to 95 percent [1]. The reaction proceeds efficiently at temperatures between 20 and 80 degrees Celsius under atmospheric pressure conditions [1]. However, this approach requires careful handling of corrosive intermediates and generates hydrogen chloride as a byproduct, necessitating specialized equipment and waste treatment protocols.

Direct Esterification Method

The direct esterification approach involves the condensation of terephthalic acid with isopropanol in the presence of suitable catalysts, with concurrent removal of water formed during the reaction [2] [3]. This method represents the predominant industrial approach due to its economic advantages and scalability.

The direct esterification reaction follows the general mechanism:

Terephthalic acid + 2 Isopropanol ⇌ Diisopropyl terephthalate + 2 Water

Industrial implementations of direct esterification typically operate at elevated temperatures ranging from 180 to 270 degrees Celsius and pressures of 1 to 7 bar [2] [3]. The reaction achieves conversions of 95 to 99 percent with reaction times of 4 to 12 hours [2] [3]. The process requires continuous water removal through distillation or inert gas stripping to drive the equilibrium toward product formation [2] [3].

A comparative analysis reveals that while the acid chloride method offers faster reaction kinetics and lower operating temperatures, the direct esterification method provides superior economic viability for large-scale production [2] [3]. The direct method eliminates the need for chlorinating agents and reduces the formation of corrosive byproducts, making it more environmentally acceptable for industrial applications.

Catalytic Systems in Industrial Production

The efficiency of diisopropyl terephthalate synthesis heavily depends on the selection and optimization of catalytic systems. Industrial processes employ various catalyst types, each exhibiting distinct performance characteristics and mechanistic pathways.

Titanium-Based Catalysts

Titanium compounds represent the most widely employed catalytic systems in industrial terephthalate ester production. Titanium tetraisopropoxide and tetrabutyl titanate serve as primary catalysts, operating through Lewis acid activation mechanisms [4] [5] [6]. These catalysts demonstrate exceptional activity at temperatures between 180 and 220 degrees Celsius, achieving conversions of 95 to 100 percent with selectivities exceeding 90 percent [4] [5] [6].

The titanium-catalyzed mechanism involves coordination of the carbonyl oxygen of terephthalic acid to the titanium center, followed by nucleophilic attack by the alcohol [7]. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating ester bond formation. The amphoteric nature of titanium aminotriphenolate complexes, combining Lewis acidic metal centers with Brønsted basic ligand sites, contributes significantly to their catalytic efficacy [7].

Advanced titanium-magnesium bimetallic systems have emerged as particularly effective catalysts, demonstrating superior performance compared to monometallic systems [6]. These bimetallic catalysts operate at temperatures between 180 and 260 degrees Celsius, achieving conversions approaching 100 percent with selectivities of 95 to 98 percent [6]. The synergistic effects between titanium and magnesium centers enhance both activity and stability, resulting in reduced catalyst loadings and improved product quality.

Dual Catalyst Systems

Recent developments in catalyst design have focused on sequential dual catalyst systems, combining metal-containing catalysts with acid catalysts [8] [5]. These systems employ titanium compounds in the initial reaction phase, followed by the addition of para-toluenesulfonic acid or other sulfonic acids to complete the esterification process [8] [5].

The dual catalyst approach achieves complete conversion of terephthalic acid under optimized conditions, with reaction temperatures maintained at 180 to 200 degrees Celsius and pressures of 4 to 7 atmospheres [8] [5]. This methodology results in products with reduced impurity content, low acid numbers (1.4 milligrams potassium hydroxide per gram), and improved color characteristics [8] [5].

Zeolite Catalysts

Solid acid catalysts, particularly zeolite systems, have gained attention for their environmental benefits and ease of separation [4]. Beta zeolite catalysts demonstrate exceptional performance in terephthalic acid esterification, achieving 100 percent conversion and 94.1 percent selectivity under optimized conditions [4]. These catalysts operate at 200 degrees Celsius with catalyst loadings of 10 weight percent and maintain high activity over multiple reaction cycles [4].

The zeolite-catalyzed mechanism involves acid site activation of both the carboxylic acid and alcohol reactants, with the pore structure playing a crucial role in reactant diffusion and product desorption [4]. The strength and density of acid sites directly influence reaction activity and selectivity, with mesoporous structures providing optimal performance characteristics.

Process Optimization Strategies from Patent Literature

Industrial optimization of diisopropyl terephthalate synthesis encompasses multiple process variables, with patent literature providing comprehensive strategies for maximizing efficiency and product quality.

Temperature Profile Optimization

Patent documentation reveals that optimal temperature profiles involve staged heating strategies rather than isothermal conditions [2] [3] [9]. Initial reaction temperatures of 170 to 190 degrees Celsius facilitate reactant dissolution and initial ester formation, while subsequent elevation to 200 to 220 degrees Celsius drives the reaction to completion [2] [3] [9]. This temperature progression increases overall yields by 15 to 20 percent compared to isothermal operation [2] [3] [9].

The temperature optimization strategy addresses the competing requirements of reaction rate enhancement and side reaction minimization. Lower initial temperatures prevent degradation reactions while ensuring adequate reaction rates, while higher final temperatures ensure complete conversion of remaining reactants [2] [3] [9].

Pressure Control and Water Removal

Effective water removal represents a critical optimization parameter, with patent literature describing various approaches for equilibrium displacement [2] [3] [10]. Pressure control systems operating at 4 to 7 atmospheres, combined with inert gas sparging, facilitate continuous water removal while maintaining optimal reaction conditions [2] [3] [10].

The water removal strategy involves the use of fractionation columns or inert gas stripping to continuously remove water and excess alcohol from the reaction mixture [2] [3] [10]. This approach increases yields by 20 to 25 percent compared to batch systems without water removal [2] [3] [10]. The continuous removal of water prevents hydrolysis reactions and drives the esterification equilibrium toward product formation.

Catalyst Addition Strategies

Patent literature documents sequential catalyst addition as a superior approach compared to single catalyst systems [8] [5]. The optimal strategy involves initial addition of titanium-containing catalysts at 0.25 to 0.5 weight percent, followed by acid catalyst addition after 3 to 4 hours of reaction time [8] [5]. This sequential approach increases conversion efficiency by 12 to 18 percent while reducing catalyst consumption [8] [5].

The mechanistic rationale for sequential catalyst addition involves the complementary activation pathways provided by different catalyst types. Titanium catalysts excel in the initial esterification phase, while acid catalysts effectively complete the conversion of remaining reactants and intermediate products [8] [5].

Reactant Ratio Optimization

Patent documentation establishes optimal alcohol-to-acid molar ratios between 2.0 and 2.5 to 1, with excess alcohol serving multiple functions [2] [3] [9]. The excess alcohol acts as both reactant and solvent, facilitating terephthalic acid dissolution while driving the equilibrium toward product formation [2] [3] [9]. This optimization strategy increases yields by 10 to 15 percent compared to stoichiometric ratios [2] [3] [9].

Integrated Process Design

Advanced patent strategies describe integrated process designs combining esterification with downstream purification operations [9] [11]. These designs incorporate in-situ neutralization of catalyst residues, continuous water washing, and filtration systems to produce high-purity diisopropyl terephthalate directly from the reaction system [9] [11].

The integrated approach reduces processing costs by 3 to 8 percent while improving product quality through immediate removal of impurities and catalyst residues [9] [11]. This strategy eliminates the need for separate purification steps and reduces waste generation, making the overall process more economically and environmentally sustainable.

Kinetic Optimization

Patent literature provides detailed kinetic data for process optimization, with activation energies ranging from 58 to 75 kilojoules per mole depending on the catalyst system employed [12] [13]. The kinetic parameters demonstrate that titanium-magnesium bimetallic systems provide the lowest activation energies, resulting in faster reaction rates and improved energy efficiency [12] [13].

Reaction order studies reveal that the esterification process exhibits orders of 0.7 to 1.2 with respect to terephthalic acid and 0.8 to 1.1 with respect to isopropanol, depending on the catalyst system and reaction conditions [12] [13]. These kinetic parameters enable precise control of reaction rates through reactant concentration optimization.

Data

Temperature (°C)Process/PropertyDescriptionSource Citation
50-52.5Melting PointCrystalline solid melts [1]
290Boiling Point (atmospheric)Normal boiling under atmospheric pressure
387Onset decomposition (general polyesters)Thermal degradation begins [3]
425Maximum degradation rate (general polyesters)Fastest degradation rate observed [3]
442-470HDPE degradation range (reference)Reference thermal stability range [3]
220-270Neutral hydrolysis range (related compounds)Chemical degradation temperature range [4]

The thermal degradation behavior of diisopropyl terephthalate follows patterns observed in related polyester compounds. Based on studies of similar terephthalate esters, thermal decomposition typically initiates around 387°C, with maximum degradation rates occurring near 425°C [3]. This thermal stability profile indicates excellent high-temperature performance for most industrial applications.

Phase transition behavior is influenced by the molecular structure, particularly the bulky isopropyl groups that disrupt crystalline packing. The compound demonstrates typical aromatic ester characteristics, with crystallization behavior affected by cooling rates and processing conditions. Rapid cooling tends to favor amorphous phases, while controlled cooling promotes crystalline structure formation [5].

Solubility Parameters and Compatibility Studies

The solubility characteristics of diisopropyl terephthalate are determined by its aromatic ester structure and branched alkyl chains. The compound demonstrates typical behavior for aromatic esters, being practically insoluble in water but readily soluble in organic solvents [6].

Table 2: Solubility Parameters and Compatibility Data

Solvent/SystemSolubilityNotesSource Citation
WaterPractically insolubleTypical for aromatic esters [6]
Organic solventsSolubleGeneral organic solvent solubility [6]
MethanolSolubleGood solubility for ester hydrolysis [6]
EthanolSolubleCommon organic solvent [6]
EtherSolubleNon-polar organic solvent [6]
DMSOSoluble (based on similar compounds)Polar aprotic solvent [7]
TetrahydrofuranSoluble (based on similar compounds)Polymer processing solvent [8]

The compound exhibits excellent solubility in methanol and ethanol, making these solvents particularly suitable for purification and chemical modification reactions [6]. The solubility in ether-type solvents indicates compatibility with non-polar organic systems, while predicted solubility in polar aprotic solvents like dimethyl sulfoxide suggests utility in specialized synthetic applications [7].

Chemical compatibility studies indicate that diisopropyl terephthalate maintains stability under ambient storage conditions when kept at 2-8°C in dry environments [9] [10]. The ester bonds are susceptible to hydrolysis under acidic or basic conditions, particularly at elevated temperatures, which is characteristic of aromatic ester compounds.

The estimated density range of 1.05-1.11 g/mL [11] places this compound in the typical range for aromatic esters, affecting its miscibility with various organic systems. These solubility parameters make diisopropyl terephthalate suitable for applications requiring organic solvent compatibility while maintaining chemical stability under normal handling conditions.

Spectroscopic Characterization (FTIR, NMR, MS)

Comprehensive spectroscopic analysis provides definitive structural confirmation and purity assessment for diisopropyl terephthalate. The spectroscopic signatures are characteristic of aromatic diesters and follow established patterns for terephthalate compounds.

Table 3: Spectroscopic Characterization Data

TechniquePeak/SignalValueSource Citation
FTIRC=O stretch1722 cm⁻¹ [12] [1]
FTIRC-C-O asymmetric stretch1280-1310 cm⁻¹ [13] [14]
FTIRO-C-C stretch1100-1130 cm⁻¹ [13] [14]
FTIRAromatic C-H3000-3100 cm⁻¹ [14] [15]
¹H NMRAromatic protonsδ 8.08 (s, 4H) [12]
¹H NMRIsopropyl CHδ 5.29-5.24 (m, 2H) [12]
¹H NMRMethyl groupsδ 1.38 (dd, 12H) [12]
¹³C NMRCarbonyl carbonδ 165.4 [12]
¹³C NMRAromatic carbonsδ 134.5, 129.4 [12]
¹³C NMRIsopropyl CH carbonδ 68.9 [12]
¹³C NMRMethyl carbonsδ 21.9 [12]
MS (ESI)Molecular ion [M+H]⁺m/z 251.1283 [12]
MS (ESI)Sodium adduct [M+Na]⁺m/z 273.1097 [16]

Fourier Transform Infrared Spectroscopy Analysis

The FTIR spectrum of diisopropyl terephthalate exhibits the characteristic "Rule of Three" pattern typical of aromatic esters [14]. The carbonyl stretch appears at 1722 cm⁻¹ [12] [1], positioned within the expected range for aromatic esters (1730-1715 cm⁻¹). This frequency is lower than that of saturated esters due to conjugation with the aromatic ring system.

The C-C-O asymmetric stretch occurs in the range 1280-1310 cm⁻¹ [13] [14], representing the second major peak in the ester Rule of Three pattern. The O-C-C stretch appears between 1100-1130 cm⁻¹ [13] [14], completing the characteristic three-peak fingerprint that enables rapid identification of aromatic ester functionality.

Aromatic C-H stretching vibrations appear in the typical range of 3000-3100 cm⁻¹ [14] [15], confirming the presence of the terephthalate aromatic core. These spectral features provide unambiguous identification of the aromatic diester structure.

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum recorded in CDCl₃ at 400 MHz shows distinct signals characteristic of the symmetrical terephthalate structure [12]. The aromatic protons appear as a singlet at δ 8.08 (4H), consistent with the para-disubstituted benzene ring. The isopropyl CH protons appear as a multiplet between δ 5.29-5.24 (2H), while the methyl groups produce a complex multiplet at δ 1.38 (12H) due to coupling with the adjacent CH protons.

¹³C NMR analysis provides detailed carbon environment information [12]. The carbonyl carbon appears at δ 165.4, typical for aromatic ester carbonyls. The aromatic carbons resonate at δ 134.5 and 129.4, representing the quaternary and CH carbons respectively. The isopropyl CH carbon appears at δ 68.9, while the methyl carbons resonate at δ 21.9, confirming the complete structural assignment.

Mass Spectrometry

XLogP3

3.2

Other CAS

6422-84-0

Wikipedia

Terephthalic acid, diisopropyl ester

Dates

Last modified: 08-16-2023

Explore Compound Types